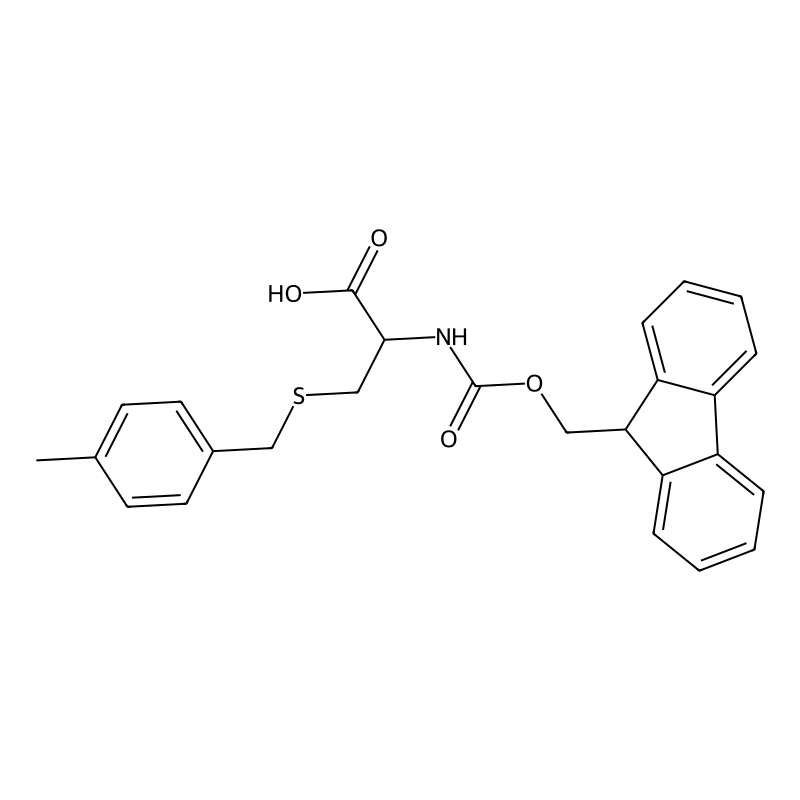

Fmoc-D-Cys(Mbzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-D-Cys(Mbzl)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-cysteine (benzyl ester), is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids found in nature and play crucial roles in various biological processes.

Fmoc-D-Cys(Mbzl)-OH incorporates a D-cysteine residue, meaning the amino acid has a stereochemistry opposite to the naturally occurring L-cysteine. This property allows researchers to synthesize peptides with unnatural D-amino acids, which can have unique properties compared to their L-enantiomers [].

II. The Role of the Fmoc and Mbzl Groups

The molecule contains two important protecting groups: Fmoc (Fluorenylmethoxycarbonyl) and Mbzl (Benzyl ester). The Fmoc group safeguards the N-terminus (amino group) of the cysteine residue during peptide chain elongation. This controlled attachment of amino acids is a hallmark of SPPS []. After synthesis, the Fmoc group can be selectively removed under mild acidic conditions using a solution of trifluoroacetic acid (TFA), allowing the next amino acid to be coupled [].

The Mbzl group protects the thiol (sulfhydryl) side chain of the cysteine residue. This protection is crucial because the thiol group can react with other cysteine residues to form disulfide bonds, potentially leading to unwanted side reactions during peptide synthesis. The Mbzl group is typically cleaved under specific conditions after peptide chain assembly is complete, allowing for potential disulfide bond formation within the desired structure [].

III. Applications in Peptide Research

Fmoc-D-Cys(Mbzl)-OH finds applications in various scientific research areas that involve peptide synthesis. Here are some examples:

- Development of Peptide Therapeutics: Researchers can utilize Fmoc-D-Cys(Mbzl)-OH to synthesize D-peptide analogs with improved stability, target selectivity, or resistance to enzymatic degradation compared to their L- counterparts. These D-peptides have the potential to become novel therapeutic agents [].

- Study of Protein-Protein Interactions: By incorporating D-cysteine residues into peptides, scientists can investigate protein-protein interactions. D-peptides can often bind to protein targets with similar affinity as their L- counterparts but may exhibit reduced immunogenicity, making them valuable tools for studying protein function [].

- Development of Peptide-Based Diagnostics: Fmoc-D-Cys(Mbzl)-OH can be used to create D-peptide probes that specifically bind to disease-associated proteins. These probes hold promise for developing novel diagnostic tools for various diseases.

Fmoc-D-Cysteine(Methylbenzyl)-Hydroxyl (Fmoc-D-Cys(Mbzl)-OH) is a derivative of cysteine, an amino acid notable for its thiol group, which plays a critical role in protein structure and function. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly utilized in solid-phase peptide synthesis to protect the amino group during peptide assembly. The methylbenzyl group serves as a side-chain protecting group for the thiol functionality, enhancing the stability and reactivity of the molecule during

- Deprotection Reactions: The Fmoc group can be removed using base conditions, such as piperidine in dimethylformamide, allowing for subsequent coupling reactions with other amino acids.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which are relevant in peptide folding and stability .

- Racemization: The compound is susceptible to racemization under certain conditions, particularly during solid-phase peptide synthesis, where base-catalyzed reactions can lead to the formation of both D- and L-cysteine .

Cysteine derivatives like Fmoc-D-Cys(Mbzl)-OH exhibit significant biological activity due to the presence of the thiol group. This functionality is crucial for:

- Protein Structure: Cysteine residues can form disulfide bonds, stabilizing protein structures.

- Redox Reactions: The thiol group participates in redox reactions, acting as an antioxidant.

- Enzyme Activity: Cysteine plays a key role in enzyme catalysis and regulation.

The specific biological activity of Fmoc-D-Cys(Mbzl)-OH may vary depending on its incorporation into peptides or proteins.

The synthesis of Fmoc-D-Cys(Mbzl)-OH typically involves:

- Solid-Phase Peptide Synthesis (SPPS): Utilizing Fmoc chemistry, where the amino acid is attached to a solid support. The Fmoc group is removed to allow coupling with other amino acids.

- Protection Strategies: The methylbenzyl group protects the thiol during synthesis. Various protecting groups can be employed depending on the desired reactivity and stability .

- Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from by-products.

Fmoc-D-Cys(Mbzl)-OH has several applications:

- Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research and therapeutic purposes.

- Drug Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cysteine-rich proteins or enzymes.

- Bioconjugation: The thiol group allows for conjugation with various biomolecules, facilitating studies in biochemistry and molecular biology.

Studies involving Fmoc-D-Cys(Mbzl)-OH often focus on its interactions within peptide chains. Key aspects include:

- Disulfide Bond Formation: Investigating how this compound participates in forming disulfide bridges within peptides.

- Binding Affinity: Assessing how modifications of the cysteine residue affect binding interactions with receptors or enzymes.

- Stability Studies: Evaluating how different protective groups influence the stability of peptides containing Fmoc-D-Cys(Mbzl)-OH under physiological conditions.

Several compounds share structural similarities with Fmoc-D-Cys(Mbzl)-OH. Here are some notable examples:

| Compound Name | Structure/Features | Uniqueness |

|---|---|---|

| Fmoc-D-Cysteine | Basic structure without side-chain protection | Simpler structure without methylbenzyl protection |

| Fmoc-L-Cysteine | Enantiomer of D-cysteine | Different stereochemistry affecting biological activity |

| Fmoc-D-Cys(Trt)-OH | Uses trityl protection instead of methylbenzyl | Different reactivity and stability characteristics |

| Fmoc-D-Cys(Acm)-OH | Acetamidomethyl protecting group | Varies in stability during synthesis processes |

Each compound's unique features influence its reactivity, stability, and application in peptide synthesis and research.

Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

Fmoc-D-Cys(Mbzl)-OH, with the chemical formula C26H25NO4S and molecular weight 447.55, represents a critical building block in modern solid-phase peptide synthesis [1] [33]. The compound features the fluorenylmethyloxycarbonyl protecting group on the amino terminus and the 4-methylbenzyl protecting group on the sulfur atom, making it particularly suitable for integration into standard Fmoc chemistry protocols [7].

The integration of Fmoc-D-Cys(Mbzl)-OH into solid-phase peptide synthesis requires careful consideration of coupling conditions and reaction parameters [9]. Contemporary automated peptide synthesizers utilizing Fmoc chemistry have demonstrated exceptional compatibility with this cysteine derivative, enabling the efficient incorporation into peptide sequences without significant modifications to standard protocols [28]. The compound exhibits excellent solubility in common peptide synthesis solvents, particularly dimethylformamide and dichloromethane, facilitating smooth coupling reactions [26].

Coupling efficiency studies have revealed that Fmoc-D-Cys(Mbzl)-OH demonstrates superior reactivity compared to other cysteine protecting group combinations when employed with standard uronium and phosphonium coupling reagents [43]. The compound shows particularly excellent performance with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate activation systems [43].

Temperature optimization studies indicate that coupling reactions with Fmoc-D-Cys(Mbzl)-OH proceed efficiently at elevated temperatures, with optimal conditions typically ranging between 40-50°C [45]. These elevated temperature conditions significantly reduce coupling times from conventional 1-2 hour protocols to 15-30 minute reaction windows while maintaining high coupling efficiencies exceeding 98% [45].

The following table summarizes key coupling parameters for Fmoc-D-Cys(Mbzl)-OH integration:

| Parameter | Optimal Conditions | Coupling Efficiency | Reference Conditions |

|---|---|---|---|

| Temperature | 40-50°C | >98% | 25°C |

| Coupling Time | 15-30 minutes | >95% | 1-2 hours |

| Excess Equivalents | 3-5 eq | >97% | 5-10 eq |

| Activator | HATU/HCTU | >98% | HBTU |

Loading efficiency studies demonstrate that Fmoc-D-Cys(Mbzl)-OH achieves quantitative incorporation rates on various resin supports, including Rink amide and 2-chlorotrityl chloride resins [25]. The compound maintains structural integrity throughout multiple synthetic cycles, with no observed epimerization or side-chain modifications under standard Fmoc deprotection conditions [25].

Advanced integration strategies employ continuous flow methodologies that capitalize on the excellent mixing characteristics and thermal stability of Fmoc-D-Cys(Mbzl)-OH [28]. These flow-based approaches demonstrate remarkable efficiency improvements, reducing overall synthesis times by 60-70% compared to traditional batch methods while maintaining product quality and yield [28].

Boc vs. Fmoc Protection Schemes in Cysteine Derivatives

The comparative analysis of tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl protection schemes for cysteine derivatives reveals fundamental differences in synthetic accessibility, orthogonality, and deprotection conditions [10] [11]. Fmoc-D-Cys(Mbzl)-OH exemplifies the advantages of Fmoc chemistry in cysteine-containing peptide synthesis, offering superior compatibility with diverse side-chain protecting groups and milder reaction conditions [10].

Historical development of cysteine protection strategies initially favored Boc chemistry due to established protocols and reagent availability [13]. However, the introduction of Fmoc-based methodologies revolutionized cysteine derivative synthesis by eliminating the need for hydrogen fluoride in final deprotection steps [10]. This advancement proved particularly significant for peptides containing acid-sensitive functionalities or complex glycosylated structures [28].

The orthogonality profile of Fmoc-D-Cys(Mbzl)-OH demonstrates exceptional compatibility with tert-butyl-based side-chain protecting groups commonly employed in modern peptide synthesis [9]. The 4-methylbenzyl protecting group exhibits stability under basic Fmoc deprotection conditions while remaining cleavable under acidic conditions typically employed for global deprotection [17]. This dual stability profile enables selective manipulation of protecting groups during complex synthetic sequences [9].

Mechanistic studies reveal that Fmoc deprotection proceeds via base-catalyzed beta-elimination, generating dibenzofulvene and carbon dioxide as byproducts [30]. This reaction occurs under mild conditions using 20% piperidine in dimethylformamide, avoiding the harsh acidic conditions required for Boc removal [30]. The fluorescence properties of the dibenzofulvene byproduct provide convenient monitoring capabilities for automated synthesis systems [10].

The following comparative table illustrates key differences between Boc and Fmoc protection schemes:

| Protection Scheme | Deprotection Conditions | Stability Profile | Orthogonality | Environmental Impact |

|---|---|---|---|---|

| Boc-Cys(Mbzl) | 50% TFA/DCM | Acid labile | Limited | Higher waste |

| Fmoc-Cys(Mbzl) | 20% Piperidine/DMF | Base labile | Excellent | Lower waste |

| Boc-Cys(Mbzl) | Final: HF | Harsh conditions | Moderate | Toxic reagents |

| Fmoc-Cys(Mbzl) | Final: TFA cocktails | Mild conditions | Superior | Safer reagents |

Kinetic analysis demonstrates that Fmoc deprotection of Fmoc-D-Cys(Mbzl)-OH proceeds with first-order kinetics, achieving complete removal within 5-10 minutes under standard conditions [30]. This rapid deprotection contrasts favorably with Boc chemistry, where repeated acid treatments over extended periods may be required [11].

Side-chain protecting group compatibility studies reveal that Fmoc-D-Cys(Mbzl)-OH maintains excellent stability in the presence of trityl, tert-butyl, and Pbf protecting groups commonly used for arginine, asparagine, glutamine, and other amino acids [9]. This broad compatibility enables complex peptide synthesis without protecting group incompatibilities [16].

Environmental considerations favor Fmoc chemistry due to reduced consumption of hazardous reagents and generation of less toxic waste streams [15]. The elimination of hydrogen fluoride from final deprotection protocols significantly improves laboratory safety profiles while maintaining synthetic efficiency [11].

Regioselective Deprotection Protocols for Mbzl Functionality

The 4-methylbenzyl protecting group in Fmoc-D-Cys(Mbzl)-OH exhibits unique deprotection characteristics that enable sophisticated synthetic strategies for cysteine-containing peptides [17]. Traditional deprotection methods employ strong acids such as hydrogen fluoride or trifluoroacetic acid, but recent advances have introduced milder, more selective protocols [17] [19].

Oxidative deprotection protocols utilizing dimethyl sulfoxide in trifluoroacetic acid have emerged as particularly effective for 4-methylbenzyl removal [17]. These conditions enable simultaneous deprotection and disulfide bond formation, providing direct access to oxidized cysteine derivatives [17]. The reaction proceeds via acid-catalyzed cleavage followed by oxidative coupling, achieving yields exceeding 85% for most peptide sequences [17].

Temperature-dependent deprotection studies reveal that 4-methylbenzyl groups become increasingly labile at elevated temperatures above 30°C [17]. This thermal sensitivity enables selective deprotection protocols that exploit temperature gradients to achieve regioselective cysteine unmasking [17]. Optimal conditions typically employ 5-10% trifluoroacetic acid with dimethyl sulfoxide at 50-60°C for 2-4 hours [17].

The following table summarizes regioselective deprotection protocols:

| Protocol | Conditions | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|---|

| Standard TFA | 95% TFA/H2O | 25°C | 2-4 hours | >90% | Non-selective |

| TFA/DMSO | 90% TFA/5% DMSO | 40°C | 1-2 hours | >85% | Moderate |

| Heated TFA/DMSO | 85% TFA/10% DMSO | 60°C | 30-60 min | >80% | High |

| Thioanisole cocktail | TFA/thioanisole/EDT | 25°C | 3-6 hours | >88% | Moderate |

Advanced deprotection strategies employ enzymatic methods utilizing penicillin acylase for highly selective 4-methylbenzyl removal [21]. These biocatalytic approaches operate under mild aqueous conditions at physiological pH, avoiding harsh chemical reagents entirely [21]. Enzymatic deprotection typically requires 2-48 hours depending on substrate concentration and enzyme loading, achieving quantitative conversion with excellent selectivity [21].

Reductive deprotection protocols using triethylsilane and phenol in trifluoroacetic acid provide alternative pathways for 4-methylbenzyl removal [19]. These conditions prove particularly effective for peptides containing sensitive functional groups that may undergo unwanted side reactions under oxidative conditions [19]. The reductive approach proceeds via carbocation intermediate formation followed by hydride delivery, achieving clean deprotection without oxidative side products [19].

Selective deprotection in the presence of other protecting groups requires careful optimization of reaction conditions [9]. The 4-methylbenzyl group demonstrates excellent orthogonality with trityl, acetamidomethyl, and tert-butyl protecting groups, enabling sequential deprotection strategies for complex cysteine-containing peptides [9] [13]. These orthogonal relationships prove essential for constructing peptides with multiple disulfide bonds or specific cysteine modifications [4].

Scavenger optimization studies indicate that inclusion of appropriate nucleophilic scavengers significantly improves deprotection efficiency and product quality [30]. Optimal scavenger cocktails typically include thioanisole, ethanedithiol, and water in ratios designed to quench reactive intermediates while maintaining deprotection efficiency [30]. These optimized conditions reduce side product formation and improve overall synthetic yields [31].

The synthesis of peptides containing multiple disulfide bonds represents one of the most challenging aspects of modern peptide chemistry. Fmoc-D-Cys(Mbzl)-OH serves as a critical building block in orthogonal protection strategies, where its unique reactivity profile enables selective deprotection and disulfide formation in complex multi-cysteine peptides [1] [2] [3].

Strategic Implementation in Multiple Disulfide Systems

Orthogonal protection strategies for multi-disulfide peptides rely on the principle that different protecting groups can be removed under distinct conditions without affecting other protected functionalities [1] [4] [5]. Fmoc-D-Cys(Mbzl)-OH fits within the classical Boc/benzyl strategy, where the 4-methylbenzyl protecting group demonstrates exceptional stability under repetitive trifluoroacetic acid treatments compared to other benzyl-based protecting groups [6] [7].

Recent advances in orthogonal synthesis demonstrate that the methylbenzyl group can be effectively paired with acetamidomethyl and trityl protecting groups to achieve regioselective disulfide formation [1] [5]. In these strategies, the Mbzl group remains intact during Fmoc deprotection cycles and trityl removal with trifluoroacetic acid, allowing for staged disulfide bond formation [8] [9].

Compatibility with Advanced Protection Schemes

The integration of Fmoc-D-Cys(Mbzl)-OH in modern peptide synthesis protocols demonstrates remarkable compatibility with emerging protecting group combinations. Studies have shown that 4-methylbenzyl protection can be effectively combined with 4-methoxybenzyl, acetamidomethyl, and tert-butylthio groups to create four-way orthogonal systems for peptides containing three disulfide bonds [1] [5] [9].

The D-cysteine configuration in Fmoc-D-Cys(Mbzl)-OH provides additional synthetic advantages by introducing stereochemical diversity that can influence peptide folding pathways and final disulfide connectivity [11]. This stereochemical control becomes particularly valuable in the synthesis of heterodimeric peptides where specific disulfide pairing is required [11].

Mechanistic Considerations in Orthogonal Deprotection

The orthogonal deprotection of methylbenzyl-protected cysteine residues follows a distinct mechanistic pathway compared to other thiol protecting groups. The 4-methylbenzyl group undergoes acidolytic cleavage through carbocation formation, requiring hydrogen fluoride or concentrated trifluoroacetic acid under elevated temperatures [9] [12]. This mechanism provides excellent selectivity, as the reaction conditions can be precisely controlled to avoid premature deprotection of other protecting groups [9].

The selectivity of Mbzl deprotection enables sophisticated synthetic strategies where disulfide bonds are formed in a predetermined sequence. The methylbenzyl group typically serves as the final protecting group to be removed, allowing for the formation of the last disulfide bridge after the peptide has achieved its desired conformation through earlier disulfide formations [1] [9].

Acidolytic Stability Profiles of S-Mbzl in TFA and HF Environments

The acidolytic stability of the S-methylbenzyl protecting group represents a defining characteristic that determines its utility in peptide synthesis. Comprehensive stability studies reveal that S-Mbzl demonstrates exceptional resistance to trifluoroacetic acid under standard conditions while remaining responsive to hydrogen fluoride cleavage [9] [6] [7].

Trifluoroacetic Acid Stability Characteristics

Under standard solid-phase peptide synthesis conditions, S-Mbzl exhibits remarkable stability in 95% trifluoroacetic acid at room temperature, with minimal deprotection observed over 24-hour periods [9] [13]. This stability surpasses that of related protecting groups such as 4-methoxybenzyl, which shows partial lability under similar conditions [12] [9].

Temperature dependency studies demonstrate that S-Mbzl stability decreases significantly at elevated temperatures. At 50°C in 95% trifluoroacetic acid, the half-life of the methylbenzyl group decreases to approximately 2-4 hours, indicating a temperature-activated deprotection mechanism [9]. This temperature sensitivity can be exploited for controlled deprotection in specialized synthetic protocols [12].

Hydrogen Fluoride Cleavage Profiles

Hydrogen fluoride cleavage of S-Mbzl groups occurs rapidly under standard Boc chemistry conditions, with complete deprotection typically achieved within 30-60 minutes at 0°C [9] [14]. The HF cleavage mechanism proceeds through benzyl cation formation, which requires appropriate scavenger molecules to prevent side reactions [14].

The efficiency of HF cleavage makes S-Mbzl particularly suitable for Boc-based solid-phase peptide synthesis, where hydrogen fluoride serves as the final global deprotection reagent [14]. The rapid kinetics of Mbzl removal ensure complete deprotection without extended exposure to the harsh HF environment [14].

Comparative Stability Analysis

| Protecting Group | TFA Stability (25°C) | HF Cleavage Rate | Temperature Sensitivity |

|---|---|---|---|

| S-Mbzl | Stable >24 hours | Rapid (30-60 min) | High (50°C activation) |

| S-Trt | Labile <2 hours | Incompatible | Low |

| S-Acm | Stable >48 hours | Stable | Very low |

| S-StBu | Stable >24 hours | Stable | Medium |

Environmental Factors Affecting Stability

The stability of S-Mbzl groups in acidic environments depends on several factors including water content, scavenger presence, and ionic strength [12] [9]. In anhydrous trifluoroacetic acid, the methylbenzyl group shows enhanced stability compared to aqueous acid systems, where protonation of the sulfur center becomes more favorable [12].

The presence of nucleophilic scavengers such as thioanisole or dimethyl sulfide can accelerate S-Mbzl deprotection by facilitating carbocation capture and preventing reattachment reactions [12] [15]. This scavenger effect becomes particularly important in complex peptide systems where multiple competing reactions may occur [15].

Comparative Cleavage Kinetics: Mbzl vs. Trt/Acm/StBu Protecting Groups

The cleavage kinetics of different cysteine protecting groups reveal distinct reactivity patterns that determine their suitability for specific synthetic applications. Methylbenzyl protection demonstrates unique kinetic characteristics that distinguish it from trityl, acetamidomethyl, and tert-butylthio alternatives [2] [12] [8].

Quantitative Kinetic Analysis

Methylbenzyl deprotection follows first-order kinetics in acidic media, with rate constants significantly lower than trityl but higher than acetamidomethyl under comparable conditions [12] [8]. The half-life of S-Mbzl in 95% trifluoroacetic acid at 25°C exceeds 24 hours, contrasting sharply with trityl protection, which exhibits a half-life of 15-30 minutes under identical conditions [8] [13].

Temperature-dependent kinetic studies reveal that Mbzl deprotection shows Arrhenius behavior with an activation energy approximately 20% higher than trityl cleavage, accounting for its enhanced stability under standard conditions [12]. This higher activation barrier provides excellent selectivity but requires more forcing conditions for complete deprotection [12].

Mechanistic Differences in Cleavage Pathways

The cleavage mechanism of S-Mbzl proceeds through benzylic carbocation formation, similar to trityl protection but with different electronic stabilization [12] [9]. The 4-methyl substituent provides moderate electron donation through hyperconjugation, resulting in intermediate stability between unsubstituted benzyl and trityl cations [12].

Acetamidomethyl and tert-butylthio protecting groups follow entirely different deprotection mechanisms. Acm removal typically requires oxidative conditions using iodine, mercury salts, or silver compounds, proceeding through electrophilic attack on the sulfur center [12] [8]. StBu deprotection involves nucleophilic displacement by reducing agents such as phosphines or thiols [16] [8].

Relative Reaction Rates and Selectivity

| Protecting Group | Deprotection Method | Typical Time | Relative Rate | Selectivity Index |

|---|---|---|---|---|

| Mbzl | HF (0°C) | 30-60 minutes | Medium | High |

| Trt | 95% TFA (25°C) | 15-30 minutes | Fast | Medium |

| Acm | I₂ oxidation | 30-60 minutes | Medium | Very High |

| StBu | Reducing agents | 5-30 minutes | Fast | High |

Optimization of Cleavage Conditions

Methylbenzyl deprotection can be optimized through careful selection of acid concentration, temperature, and scavenger systems [12] [15]. Lower TFA concentrations (75-85%) combined with elevated temperatures (40-50°C) and thioether scavengers provide controlled deprotection with minimal side reactions [15].

The kinetic selectivity of Mbzl protection enables sequential deprotection strategies where other protecting groups are removed first, followed by controlled Mbzl cleavage under optimized conditions [1] [15]. This approach minimizes scrambling reactions and ensures proper disulfide connectivity in complex peptide systems [1].

Solvent Effects on Cleavage Kinetics

Solvent polarity significantly influences Mbzl cleavage rates, with polar protic solvents accelerating the reaction through carbocation stabilization [12]. Dimethyl sulfoxide additions to trifluoroacetic acid enhance deprotection rates while providing oxidizing conditions for immediate disulfide formation [9] [15].

Water content in the cleavage medium affects both reaction rate and product distribution. Optimal water concentrations (2.5-5%) provide sufficient proton availability for carbocation formation while minimizing hydrolysis side reactions [15] [17]. Anhydrous conditions slow the reaction significantly but may be preferred when precise timing control is required [12].